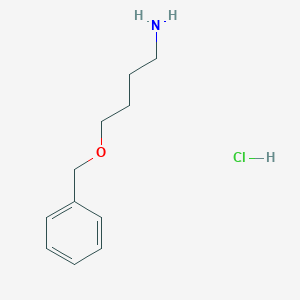

4-Phenylmethoxybutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenylmethoxybutan-1-amine hydrochloride, also known as PMMA, is a psychoactive drug that belongs to the amphetamine class of drugs. PMMA is a designer drug that is often sold as ecstasy and is known to cause severe adverse effects in humans. Despite its dangerous nature, PMMA has been the subject of scientific research, primarily in the field of pharmacology.

Scientific Research Applications

Synthesis and Derivative Formation

β-Aminoketone Derivatives Synthesis : The Mannich reaction was employed to synthesize β-aminoketone derivatives of the adamantane series, indicating the compound's utility in forming complex molecular structures (Makarova et al., 2002).

Complex Formation with Metals : 4-Phenylmethoxybutan-1-amine;hydrochloride formed complexes with Pd(II) and Pt(II), integrated with benzimidazole ligands. These complexes were explored for their anticancer properties, showcasing the compound's potential in medicinal chemistry (Ghani & Mansour, 2011).

Synthesis of Tetrazole-containing Derivatives : The reactivity of this compound's amino and carboxy terminal groups was utilized to create tetrazole-containing derivatives, indicating its versatility in synthesizing pharmacologically interesting compounds (Putis et al., 2008).

Catalysis and Chemical Transformations

Enantioselective Acetylation : The compound was used in the enantioselective acetylation of pharmacologically active amines, demonstrating its role in creating enantiomerically pure substances, crucial in drug synthesis (González‐Sabín et al., 2002).

One-pot Synthesis of Analgesics : Demonstrating the versatility of this compound in pharmaceutical synthesis, it was used in a one-pot synthesis of an opioidic compound, highlighting its importance in developing new analgesics (Wissler et al., 2007).

Other Applications

Corrosion Inhibition : Amine derivatives, including those related to this compound, were synthesized and found effective as corrosion inhibitors for mild steel in HCl medium. This underlines the compound's utility in industrial applications beyond pharmaceuticals (Boughoues et al., 2020).

Agricultural Chemistry : The compound's derivatives were explored for their plant growth retardant activity, indicating its potential application in agriculture to control or modify plant growth (Sharma & Jagdeo, 2004).

Mechanism of Action

Target of Action

As an amine, it can potentially interact with various biological targets such as receptors, enzymes, and ion channels .

Mode of Action

Amines are known to participate in various chemical reactions such as nucleophilic substitution . In these reactions, the nitrogen atom in the amine can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .

Biochemical Pathways

Amines are involved in numerous biochemical pathways, including the synthesis and degradation of proteins, hormones, and neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of amines can be influenced by factors such as their size, charge, and the presence of functional groups .

Result of Action

Amines can influence cellular function through their interactions with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylmethoxybutan-1-amine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

properties

IUPAC Name |

4-phenylmethoxybutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACLGWVVBBQTKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)

![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)

![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)

![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)